molecular formula C22H16Cl3NO4 B11131755 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131755
M. Wt: 464.7 g/mol
InChI Key: WEENWXAMYWFAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Cyclization: Formation of the chromeno[2,3-c]pyrrole core structure.

    Functional Group Modification: Introduction of the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: The compound may interact with a receptor, altering its conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared to other chromeno[2,3-c]pyrrole derivatives.

    Structural Analogues: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the oxolan-2-ylmethyl group, which may confer distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C22H16Cl3NO4

Molecular Weight

464.7 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16Cl3NO4/c23-12-4-6-17-14(9-12)20(27)18-19(11-3-5-15(24)16(25)8-11)26(22(28)21(18)30-17)10-13-2-1-7-29-13/h3-6,8-9,13,19H,1-2,7,10H2

InChI Key

WEENWXAMYWFAAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.